2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

Description

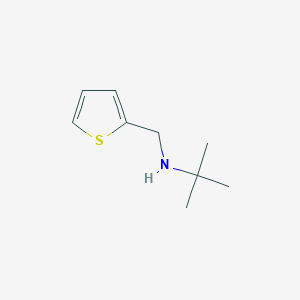

2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine is a tertiary amine featuring a tert-butyl group (2-methylpropan-2-amine) linked via a methylene bridge to a thiophen-2-ylmethyl substituent. The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, contributes to the compound’s electronic and steric properties.

Properties

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSDGWXKPHSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359466 | |

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344257-87-0 | |

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines; reactions often require a catalyst and elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Derivatives

- 2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine (CAS 341008-35-3): This positional isomer substitutes the thiophene sulfur at the 3-position rather than the 2-position.

- 2-(Thiophen-2-yl)propan-2-amine : Lacks the methylene bridge, directly attaching the tert-butylamine to the thiophene ring. This structural simplification reduces steric bulk but may decrease conformational flexibility .

Table 1: Structural Variations in Thiophene-Containing Amines

| Compound Name | Thiophene Position | Methylene Bridge | Molecular Formula |

|---|---|---|---|

| 2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine | 2-position | Yes | C₉H₁₅NS |

| 2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine | 3-position | Yes | C₉H₁₅NS |

| 2-(Thiophen-2-yl)propan-2-amine | 2-position | No | C₇H₁₁NS |

Spectroscopic Data

- 1H NMR : The tert-butyl group typically appears as a singlet near δ 1.1–1.3 ppm. Thiophene protons resonate between δ 6.9–7.5 ppm, with splitting patterns dependent on substitution .

- Mass Spectrometry : The molecular ion peak for the target compound (C₉H₁₅NS) would be expected at m/z 169.3 (M⁺), with fragmentation patterns similar to those in (e.g., loss of methyl groups or thiophene fragments) .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- κ-Opioid Receptor Antagonists : describes PF-04455242 , a propan-1-amine derivative with a biphenylsulfonamide group, which exhibits high KOR affinity (Ki = 3 nM). While the target compound lacks this substituent, the tert-butyl group may enhance metabolic stability .

- Impact of Thiophene Position : 3-Thiophene derivatives (e.g., CAS 341008-35-3) may exhibit reduced receptor engagement compared to 2-thiophene analogs due to differences in electron density and steric accessibility .

Solubility and Lipophilicity

- Aqueous Solubility: Propan-2-amine derivatives generally show improved solubility compared to bulkier amines (e.g., cyclopropylmethanamine) due to reduced logP values, as noted in .

Table 2: Physicochemical Comparison

| Compound | logP (Predicted) | Hydrogen Bond Donors | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 2.8 | 0 | ~1.5 |

| 2-(Thiophen-2-yl)propan-2-amine | 2.1 | 1 (NH₂) | ~3.2 |

| PF-04455242 () | 3.5 | 1 | ~0.8 |

Biological Activity

2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine, commonly referred to as Methiopropamine, is a compound that has garnered attention for its potential biological activities, particularly as a stimulant and a norepinephrine-dopamine reuptake inhibitor. This article explores the biological activity of Methiopropamine, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₅NS

- Molar Mass : 169.2871 g/mol

Methiopropamine primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their concentrations in the synaptic cleft, leading to enhanced stimulation of the central nervous system (CNS) . The compound binds to norepinephrine and dopamine transporters, which are crucial for regulating the availability of these neurotransmitters.

Pharmacokinetics

The pharmacokinetic profile of Methiopropamine indicates various routes of administration, including oral ingestion, inhalation, and injection. Dosages typically range from 5 to 60 mg depending on the method used . The onset of effects can vary but generally lasts between 2 to 4 hours, with some effects persisting for up to 24 hours.

Stimulant Effects

Methiopropamine is classified as a stimulant, producing effects such as increased alertness, energy, and focus. However, it also has a range of side effects including tachycardia, anxiety, and nausea .

Antimicrobial and Anticancer Properties

Research has indicated that Methiopropamine may possess antimicrobial and anticancer properties. Preliminary studies suggest it could be explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives .

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological systems:

- Cellular Effects : In animal models, Methiopropamine has been shown to increase locomotor activity and induce sensitization in mice . This suggests potential applications in treating conditions like ADHD or depression.

- Biochemical Analysis : The compound's role as a norepinephrine-dopamine reuptake inhibitor has been confirmed through biochemical assays that measure neurotransmitter levels in synaptic clefts .

- Potential Therapeutic Applications : Given its stimulant properties and effects on neurotransmitter levels, Methiopropamine is being studied for its potential use in treating mood disorders and cognitive enhancement .

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Stimulant Effects | Increased alertness and energy | |

| Norepinephrine-Dopamine Reuptake Inhibition | Enhances synaptic levels of neurotransmitters | |

| Antimicrobial Properties | Potential activity against bacterial strains | |

| Anticancer Properties | Investigated for efficacy against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.